molecular formula C4H3F3O2 B1212268 2-(Trifluoromethyl)acrylic acid CAS No. 381-98-6

2-(Trifluoromethyl)acrylic acid

Cat. No. B1212268
CAS RN: 381-98-6
M. Wt: 140.06 g/mol
InChI Key: VLSRKCIBHNJFHA-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)acrylic acid (TFMAA) is a strong acid functional monomer . It is used as an acidic functional monomer for molecular imprinting of nicotine and also used in the conventional functional monomer methacrylic acid . It shows a good performance in the solid-phase extraction of domoic acid . It can also be used in the preparation of molecularly imprinted polymers that show diastereoselectivity for cinchona alkaloids .


Molecular Structure Analysis

The molecular formula of 2-(Trifluoromethyl)acrylic acid is C4H3F3O2 . The SMILES string representation is OC(=O)C(=C)C(F)(F)F .


Chemical Reactions Analysis

A study has been conducted on the low energy electron-induced fragmentation of 2-(Trifluoromethyl)acrylic acid . The study found that the only significant DEA fragmentation channel is the cleavage of HF from the parent molecule upon electron attachment .


Physical And Chemical Properties Analysis

2-(Trifluoromethyl)acrylic acid is a white to light yellow to light red powder or crystalline solid . It has a melting point of 51.0 to 54.0 °C and is soluble in water .

Scientific Research Applications

Solid-Phase Extraction of Domoic Acid

TFMAA is a strong acid functional monomer that shows good performance in the solid-phase extraction of domoic acid . Solid-phase extraction is a separation process by which compounds that are dissolved or suspended in a liquid mixture are separated from other compounds in the mixture according to their physical and chemical properties.

Preparation of Molecularly Imprinted Polymers

TFMAA can be used in the preparation of molecularly imprinted polymers . These polymers have selective recognition sites that are complementary in shape, size, and functional groups to the template molecule. This makes them useful in a variety of applications, including separation sciences, sensors, and catalysis.

Diastereoselectivity for Cinchona Alkaloids

Another interesting application of TFMAA is its use in the preparation of molecularly imprinted polymers that show diastereoselectivity for cinchona alkaloids . Cinchona alkaloids are a group of compounds derived from the bark of cinchona trees and are known for their antimalarial properties.

Monomer for Polymer Synthesis

TFMAA is a monomer that can be used in the synthesis of various polymers . Its trifluoromethyl group imparts unique properties to the resulting polymers, such as increased chemical resistance and improved thermal stability.

Material in Organic Synthesis

TFMAA can be used as a starting material in organic synthesis . Its trifluoromethyl group can act as a directing group in various reactions, facilitating the introduction of new functional groups at specific positions in the molecule.

Intermediate in Pharmaceutical Manufacturing

TFMAA can serve as an intermediate in the manufacturing of certain pharmaceuticals . Its trifluoromethyl group can enhance the lipophilicity of drug molecules, potentially improving their pharmacokinetic properties.

Safety and Hazards

2-(Trifluoromethyl)acrylic acid is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It may also be corrosive to metals . It is recommended to handle it with protective gloves, protective clothing, eye protection, and face protection .

Mechanism of Action

Target of Action

2-(Trifluoromethyl)acrylic acid (TFMAA) is a strong acid functional monomer . It primarily targets the solid-phase extraction of domoic acid . Domoic acid is a potent neurotoxin, and the ability of TFMAA to extract it suggests a role in detoxification processes.

Mode of Action

TFMAA interacts with its targets through its strong acid functional group. This allows it to bind to and extract domoic acid from various environments

Biochemical Pathways

TFMAA is used in the preparation of molecularly imprinted polymers that show diastereoselectivity for cinchona alkaloids . This suggests that it may affect the biochemical pathways involving these alkaloids.

Result of Action

The primary molecular effect of TFMAA’s action is the extraction of domoic acid, a neurotoxin This could potentially reduce the toxicity of environments containing domoic acid

properties

IUPAC Name

2-(trifluoromethyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3O2/c1-2(3(8)9)4(5,6)7/h1H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSRKCIBHNJFHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343138
Record name 2-(Trifluoromethyl)acrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)acrylic acid

CAS RN

381-98-6
Record name 2-(Trifluoromethyl)acrylic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethyl)acrylic acid
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Record name 2-(Trifluoromethyl)acrylic acid
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Synthesis routes and methods

Procedure details

A mixture of dichlorobis(triphenylphosphine) palladium (5.5 g; 7.85×10-3 mole), 2-bromo-3,3,3-trifluoropropene (139 g; 0.794 mole), water (20 g; 1.11 moles) and triethylamine (109 g; 1.08 moles) in tetrahydrofuran (500 ml) was put in a one-liter stainless steel autoclave, and heated at 75° to 80° C. with stirring for 2 hours under a carbon monoxide pressure of 35 atmospheres. 2N-Hydrochloric acid was added to the reaction mixture, and the mixture was extracted with diethyl ether and then dried over anhydrous sodium sulfate. Distillation of the extract under reduced pressure gave 74.1 g (yield: 67%) of α-trifluoromethylacrylic acid having a boiling point of 90°/28 mmHg. m.p.: 52.5°-53.0° C.
[Compound]
Name
dichlorobis(triphenylphosphine) palladium
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
139 g
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
109 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2-(Trifluoromethyl)acrylic acid?

A1: The molecular formula of 2-(Trifluoromethyl)acrylic acid is C4H3F3O2, and its molecular weight is 156.06 g/mol.

Q2: Are there any available spectroscopic data for TFMAA?

A2: Yes, research articles commonly utilize techniques like 1H and 19F NMR, FTIR, and UV spectroscopy to characterize TFMAA and its derivatives. [, ] For example, 19F NMR spectroscopy is crucial for determining the microstructure of TFMAA copolymers. []

Q3: Is TFMAA compatible with aqueous systems?

A3: While TFMAA can be polymerized in aqueous solutions, its reactivity with water poses a challenge. Water can add regioselectively onto TFMAA, producing 3-hydroxy-2-(trifluoromethyl)propanoic acid. [, ]

Q4: How is 2-(Trifluoromethyl)acrylic acid used in molecular imprinting?

A4: TFMAA serves as a functional monomer in synthesizing molecularly imprinted polymers (MIPs). Its strong binding affinity, attributed to the electron-withdrawing trifluoromethyl group, allows for the creation of selective binding sites within the polymer matrix. [, , , ]

Q5: What are the advantages of using TFMAA over other functional monomers like methacrylic acid (MAA) in MIP synthesis?

A5: TFMAA often leads to MIPs with higher affinity and selectivity compared to those prepared with MAA. [, ] This improved performance is linked to the enhanced binding strength facilitated by TFMAA.

Q6: What types of target molecules have been successfully imprinted using TFMAA-based MIPs?

A6: Research demonstrates successful imprinting of diverse targets with TFMAA, including nicotine, [, ] cinchona alkaloids, [] phenylurea herbicides, [] sulfonylurea herbicides, [] 5-fluorouracil, [] atrazine, [] histamine, [] and estrogens. [, ]

Q7: How is computational chemistry employed in research involving TFMAA?

A7: Density Functional Theory (DFT) calculations are used to understand interactions between TFMAA and target molecules in MIP design. [] These calculations provide insights into binding energies, 3D structures, and molecular orbitals, aiding in the selection of optimal imprinting conditions. [, ]

Q8: Does 2-(Trifluoromethyl)acrylic acid exhibit any catalytic properties?

A8: While not a catalyst itself, TFMAA plays a crucial role in developing self-switchable catalytic nanoreactors. [] When incorporated into a polymer composite with platinum nanoparticles, TFMAA's temperature-dependent interactions with other polymers allow for controlled access to the catalytic sites, enabling "self-healing" and switchable catalytic behavior. []

Q9: Are there any other notable applications of TFMAA in materials science?

A9: TFMAA is explored as a component in developing 157nm photoresist materials for extreme ultraviolet lithography (EUVL). [, ] Its fluorine content enhances EUV absorption and may promote electron-induced dissociation, crucial for high-resolution patterning. []

Q10: What is known about the environmental impact and degradation of TFMAA?

A10: While specific ecotoxicological data might be limited, responsible research practices necessitate considering the potential environmental impact of TFMAA and its derivatives. Research on degradation pathways and potential mitigation strategies is crucial. []

Q11: Are there any known alternatives or substitutes for TFMAA in its various applications?

A11: The choice of alternatives depends on the specific application. For instance, in molecular imprinting, other acidic functional monomers like MAA or itaconic acid might be considered, although they may offer different performance characteristics. [, ]

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